(6R,10R)-6,10,14-trimethylpentadecan-2-one
Overview
Description
“(6R,10R)-6,10,14-Trimethyl-2-pentadecanone” is a chemical compound with the molecular formula C18H36O . It is also known by its IUPAC name and is referred to as “(+)-Phytone” and “PHYTONE” in some contexts .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, a chemoenzymatic synthesis method has been reported, which involves the kinetic separation of diastereomers of (2RS,6R,10R)-6,10,14-trimethylpentadecan-2-ol in the acylation with succinic anhydride . Another method involves a multistep synthesis from 6,10-dimetylundec-5-en-2-one or 6,10-dimetylundeca-5,9-dien-2-one .Scientific Research Applications
Entomological Research :
- HHA, identified as a major component in tibial fragrances of male orchid bees (Euglossa spp.), is a chiral molecule with four possible stereoisomers. The (6R, 10R)-enantiomer specifically attracts males of several orchid bee species, suggesting its role in male signaling and possibly serving as a base note in complex odor bouquets (Eltz et al., 2010).
- Similar research on African Bicyclus butterflies shows that the ketone and its alcohol counterpart are present in species-specific configurations, indicating a role in species recognition and mating behaviors (Hedenström et al., 2014).
Organic Chemistry and Synthesis :
- HHA and its derivatives have been synthesized for applications in pheromone research. For instance, the (2R,6R,10R)-enantiomer serves as the sex pheromone of the rice moth (Corcyra cephalonica) (Shafikov et al., 2011).
- Enzymatic methods have been developed to synthesize chiral alcohol and ester pheromones, including the (2R,6S,10S)-enantiomer of HHA, highlighting its significance in the field of green chemistry (Naoshima et al., 1991).
Environmental Chemistry :
- Studies on the metabolism of HHA by marine bacteria under aerobic and denitrifying conditions suggest its role in the degradation of ubiquitous isoprenoid ketones in marine environments (Rontani et al., 1997).
- Investigations into the phytol degradation pathway have shown the formation of HHA as a stable intermediate, demonstrating its relevance in understanding biogeochemical cycles in marine systems (Rontani & Acquaviva, 1993).
properties
IUPAC Name |
(6R,10R)-6,10,14-trimethylpentadecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWDWIHXSPCOKZ-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(=O)C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,10R)-6,10,14-trimethylpentadecan-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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